molecular formula C18H25ClN2O4S B11126060 {1-[(3-Chloro-4-ethoxyphenyl)sulfonyl]piperidin-3-yl}(pyrrolidin-1-yl)methanone

{1-[(3-Chloro-4-ethoxyphenyl)sulfonyl]piperidin-3-yl}(pyrrolidin-1-yl)methanone

Cat. No.: B11126060
M. Wt: 400.9 g/mol
InChI Key: OZGVMFSWWPJKCH-UHFFFAOYSA-N
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Description

{1-[(3-Chloro-4-ethoxyphenyl)sulfonyl]piperidin-3-yl}(pyrrolidin-1-yl)methanone is a complex organic compound that features a piperidine ring, a pyrrolidine ring, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[(3-Chloro-4-ethoxyphenyl)sulfonyl]piperidin-3-yl}(pyrrolidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the core piperidine and pyrrolidine rings. The sulfonyl group is introduced through sulfonation reactions, often using reagents like chlorosulfonic acid or sulfur trioxide. The final coupling step involves the reaction of the sulfonylated intermediate with the pyrrolidine derivative under controlled conditions, such as in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques like recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

{1-[(3-Chloro-4-ethoxyphenyl)sulfonyl]piperidin-3-yl}(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, {1-[(3-Chloro-4-ethoxyphenyl)sulfonyl]piperidin-3-yl}(pyrrolidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .

Biology

In biological research, this compound may be used as a probe to study the interactions between sulfonyl-containing molecules and biological targets. Its ability to form stable complexes with proteins and enzymes makes it a valuable tool for biochemical studies .

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor of specific enzymes or receptors, making it a candidate for drug development .

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its sulfonyl group can impart unique characteristics to polymers or other materials .

Mechanism of Action

The mechanism of action of {1-[(3-Chloro-4-ethoxyphenyl)sulfonyl]piperidin-3-yl}(pyrrolidin-1-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of their activity. The piperidine and pyrrolidine rings may also contribute to the binding affinity and specificity of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{1-[(3-Chloro-4-ethoxyphenyl)sulfonyl]piperidin-3-yl}(pyrrolidin-1-yl)methanone is unique due to its combination of a sulfonyl group with piperidine and pyrrolidine rings. This structure allows for diverse chemical reactivity and potential biological activity, distinguishing it from other similar compounds .

Properties

Molecular Formula

C18H25ClN2O4S

Molecular Weight

400.9 g/mol

IUPAC Name

[1-(3-chloro-4-ethoxyphenyl)sulfonylpiperidin-3-yl]-pyrrolidin-1-ylmethanone

InChI

InChI=1S/C18H25ClN2O4S/c1-2-25-17-8-7-15(12-16(17)19)26(23,24)21-11-5-6-14(13-21)18(22)20-9-3-4-10-20/h7-8,12,14H,2-6,9-11,13H2,1H3

InChI Key

OZGVMFSWWPJKCH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)N3CCCC3)Cl

Origin of Product

United States

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